

Application Notes and Protocols for the Abbott Alinity s in Research Settings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abbott

Cat. No.: B1666368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the **Abbott Alinity s** system for blood and plasma screening in a research environment. The Alinity s is a high-throughput, automated chemiluminescent microparticle immunoassay (CMIA) system designed for the qualitative and quantitative detection of analytes in human serum and plasma.^{[1][2]} While primarily designed for clinical screening, its robust performance and flexibility make it a valuable tool for various research applications, including biomarker discovery, epidemiological studies, and preclinical and clinical trial sample analysis.

Principle of the Technology

The Alinity s system employs CMIA technology. In a typical assay, paramagnetic microparticles coated with specific antigens or antibodies are combined with the sample. The analyte of interest in the sample binds to these microparticles. Subsequently, an acridinium-labeled conjugate is added, which binds to the captured analyte. After washing steps to remove unbound materials, Pre-Trigger and Trigger solutions are added to initiate a chemiluminescent reaction. The resulting light emission is measured in Relative Light Units (RLUs), which is directly proportional to the amount of analyte present in the sample.^{[3][4][5][6]}

Key Features for Research Applications

The Alinity s system offers several features beneficial for a research setting:

- **High Throughput:** Capable of running up to 600 tests per hour, enabling efficient screening of large sample cohorts.[\[7\]](#)
- **Automation:** The system automates sample and reagent handling, incubation, washing, and signal detection, reducing manual labor and improving reproducibility.
- **Continuous Access:** Samples and reagents can be loaded and unloaded without pausing the instrument, providing flexibility in workflow management.[\[7\]](#)
- **User-Defined Assays:** The Alinity platform allows for the creation and configuration of user-defined assays, offering the flexibility to develop and run novel immunoassays for research purposes.[\[8\]](#)

Data Presentation: Performance Characteristics

The following tables summarize representative performance data for assays on the Alinity platform. While some data is from the related Alinity i and Alinity c systems, which utilize similar CMIA technology, it provides an indication of the expected performance.

Table 1: Representative Precision of Alinity Immunoassays

Analyte	System	Control Level	Mean Concentration	Within-Run Precision (%CV)	Total Imprecision (%CV)
GP73 (RUO)	Alinity i	Low	-	-	≤3.0
GP73 (RUO)	Alinity i	Medium	-	-	≤3.0
GP73 (RUO)	Alinity i	High	-	-	≤3.0
TSH	Alinity i	1	0.0934 uIU/mL	1.30	1.55
TSH	Alinity i	2	5.7528 uIU/mL	1.26	1.26
TSH	Alinity i	3	29.2811 uIU/mL	1.78	1.99
Total PSA	Alinity i	Low	-	< 5.89	< 4.29
Homocysteine	Alinity i	Low	-	< 5.89	< 4.29

Data for GP73 adapted from a study on a Research Use Only assay.[9] Data for TSH adapted from a performance evaluation of 31 measurands.[10] Data for Total PSA and Homocysteine adapted from a precision study.[11]

Table 2: Representative Linearity of Alinity Immunoassays

Analyte	System	Linear Range	Correlation Coefficient (R ²)
GP73 (RUO)	Alinity i	2.1 - 1000.0 ng/mL	0.9993
31 Analytes (average)	Alinity i	Assay Dependent	> 0.95

Data for GP73 adapted from a study on a Research Use Only assay.[9] Data for 31 analytes adapted from a performance evaluation.[10]

Table 3: Representative Sensitivity of Alinity Immunoassays

Analyte	System	Limit of Quantitation (LoQ)
GP73 (RUO)	Alinity i	0.20 ng/mL (at 20% CV)

Data for GP73 adapted from a study on a Research Use Only assay.[\[9\]](#)

Experimental Protocols

Protocol 1: General Protocol for a Pre-existing Abbott Alinity s Screening Assay

This protocol provides a general workflow for running a commercially available **Abbott** Alinity s assay (e.g., for HBsAg, anti-HCV, etc.) in a research setting. For specific details, always refer to the package insert of the particular assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Sample Preparation:

- Collect whole blood and process to obtain serum or plasma according to standard laboratory procedures.
- Ensure samples are free of fibrin, red blood cells, or other particulate matter.
- If using frozen samples, thaw them completely, mix gently but thoroughly, and centrifuge before use.[\[12\]](#)
- Follow the specimen storage and handling instructions in the specific assay's package insert.
[\[3\]](#)[\[4\]](#)[\[5\]](#)

2. Reagent and Consumable Preparation:

- Ensure that the required reagent kits, calibrators, controls, and system solutions (e.g., trigger solution, wash buffer) are loaded on the Alinity s system.
- Check the inventory and expiration dates of all consumables through the system software.

3. System Preparation and Calibration:

- Perform daily maintenance as prompted by the system software.
- If a new lot of reagents is being used, or as required by the assay protocol, perform a calibration.
- Load the calibrators onto the system and initiate the calibration procedure. The system will automatically test the calibrators in triplicate.[\[5\]](#)[\[6\]](#)
- Once the calibration is accepted and stored, it is typically valid for a set period (e.g., 14 days).[\[5\]](#)[\[6\]](#)

4. Quality Control:

- Run assay controls at the beginning of each run, after a calibration, or as defined by laboratory procedures.
- Control values must fall within the ranges specified in the control package insert to ensure the validity of the run.

5. Sample Analysis:

- Load the research samples onto the Alinity s system.
- Create a worklist in the system software, defining which assays are to be performed on each sample.
- Initiate the sample processing run. The system will automatically perform all assay steps.

6. Data Review and Interpretation:

- Review the results in the system software.
- The system calculates the results based on the ratio of the sample RLU to the cutoff RLU (S/CO).
- For qualitative assays, the results are typically interpreted as nonreactive or reactive based on the S/CO value.

- Export the data for further analysis in your research database.

Protocol 2: Protocol for Developing and Validating a User-Defined Research Immunoassay

This protocol is adapted from the "Alinity c Assay Applications Guide" and provides a framework for developing a custom immunoassay for research purposes on the Alinity s system.[\[8\]](#)

1. Assay Design and Reagent Preparation:

- Identify the target analyte and source the necessary reagents:
 - Capture antibody/antigen for coating paramagnetic microparticles.
 - Detection antibody/antigen conjugated to acridinium.
 - Purified analyte for calibrators and controls.
- Prepare and label the user-defined reagent cartridges according to the system's specifications.
- Prepare calibrators and controls at appropriate concentrations to span the expected analytical range.

2. Assay Configuration on the Alinity s System:

- Access the user-defined assay configuration screen in the Alinity s software.
- Assign an assay name and number (typically in the 2000-2999 range).[\[8\]](#)
- Define the assay parameters, including:
 - Sample volume.
 - Reagent volumes and dispense sequence.
 - Incubation times and temperatures.

- Wash steps.
- Calibration method (e.g., linear, 4PL).
- Reaction read times.

3. Initial Run and Optimization:

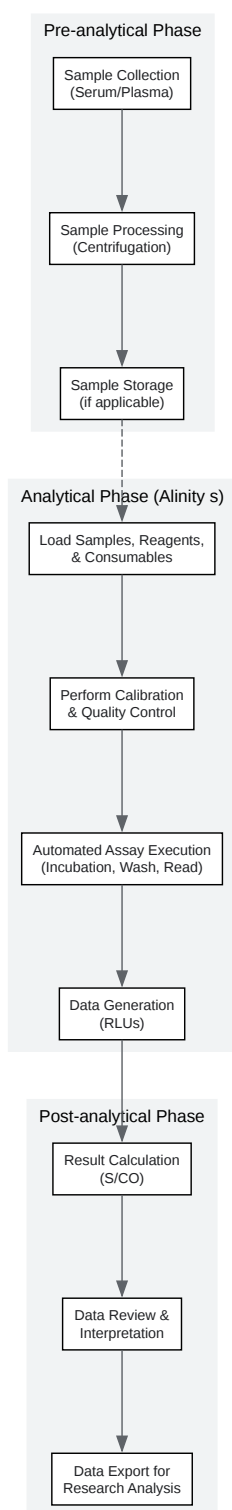
- Perform an initial run with your prepared reagents, calibrators, and controls.
- Review the initial results, including the reaction kinetics and calibration curve.
- Optimize the assay parameters (e.g., reagent concentrations, incubation times) to achieve the desired performance.

4. Assay Performance Validation:

- Precision:
 - Prepare at least two levels of control material.
 - Run each control in replicate (e.g., $n=5$) in the same run for repeatability (within-run precision).
 - Run the controls in duplicate in two runs per day for at least five days for intermediate precision (within-laboratory precision).
 - Calculate the mean, standard deviation, and coefficient of variation (%CV).
- Linearity and Analytical Measurement Range (AMR):
 - Prepare a dilution series of a high-concentration sample to cover the expected measurement range.
 - Run the dilutions and plot the observed values against the expected values.
 - Perform a linear regression analysis and determine the correlation coefficient (R^2). The AMR is the range over which the results are linear and accurate.

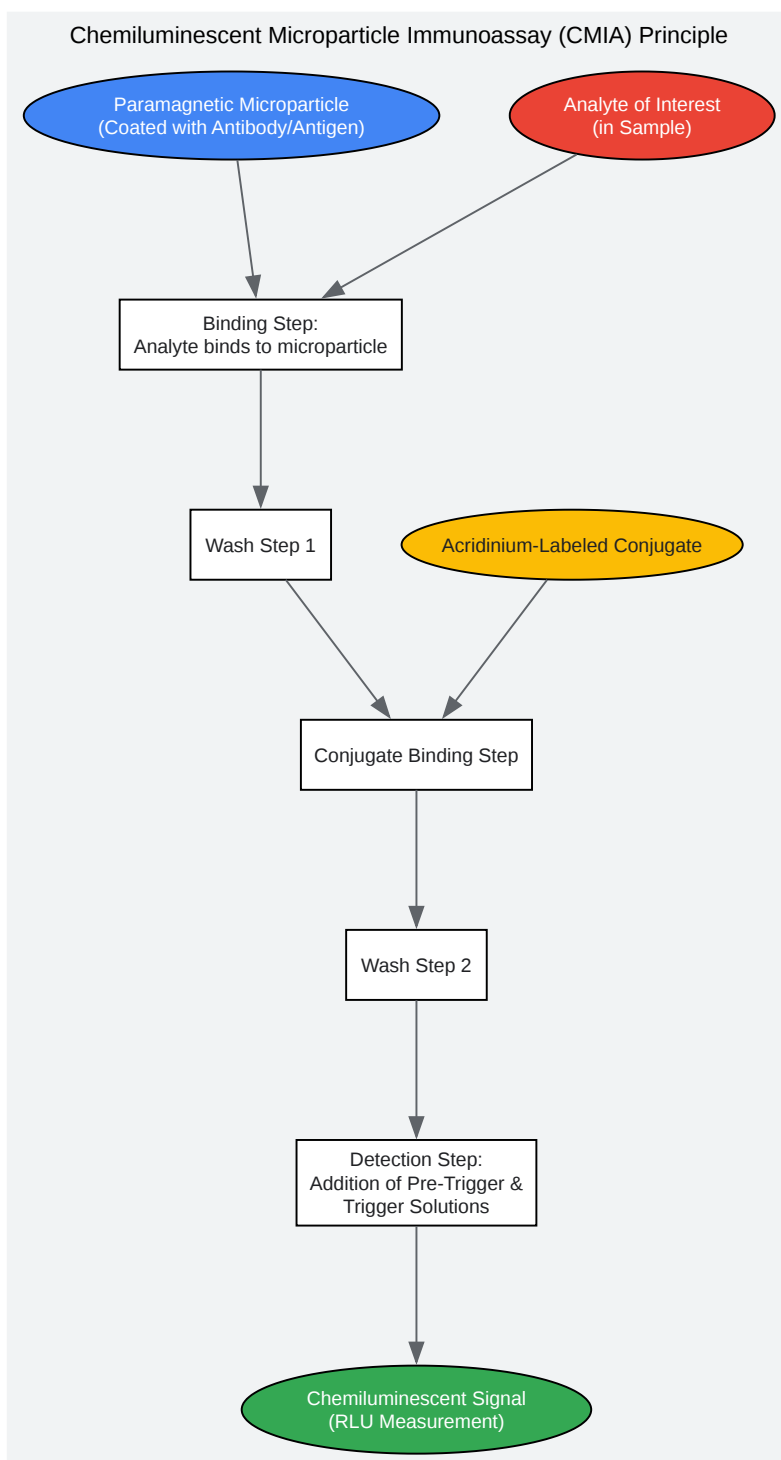
- Sensitivity (Limit of Detection and Limit of Quantitation):
 - Limit of Blank (LoB): Measure replicates of a blank sample and calculate the mean and standard deviation. $LoB = \text{Mean}(\text{blank}) + 1.645 * SD(\text{blank})$.
 - Limit of Detection (LoD): Measure replicates of a low-level sample and calculate the mean and standard deviation. $LoD = LoB + 1.645 * SD(\text{low sample})$.
 - Limit of Quantitation (LoQ): The lowest concentration at which the assay meets a predefined level of precision (e.g., 20% CV).
 - Specificity and Interference:
 - Test for cross-reactivity with structurally similar molecules.
 - Assess the effect of common interfering substances (e.g., hemolysis, icterus, lipemia, biotin) by spiking these substances into samples and measuring the recovery of the analyte.
5. Documentation:
- Document all assay parameters, procedures, and validation results in a comprehensive report.

Mandatory Visualizations



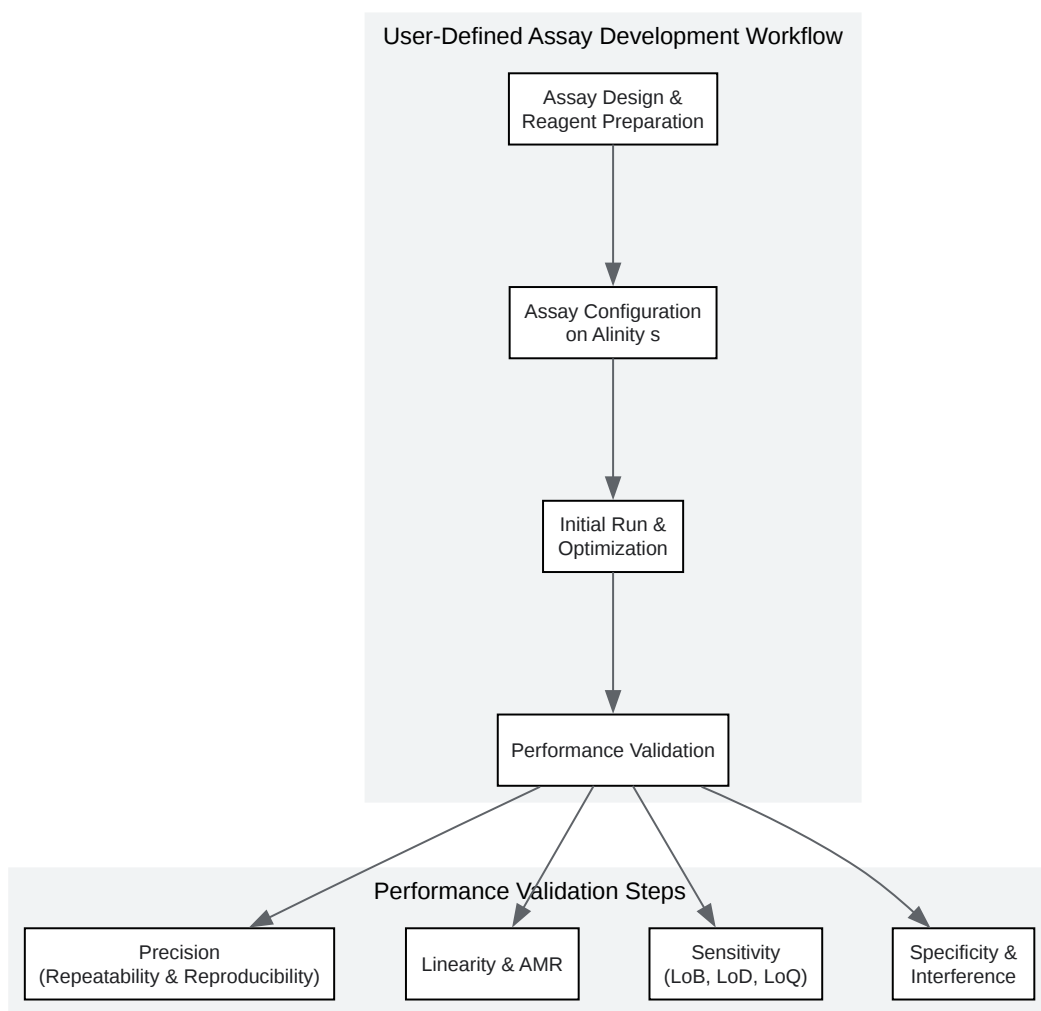
[Click to download full resolution via product page](#)

Caption: General workflow for blood and plasma screening on the Alinity s in a research setting.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of the Chemiluminescent Microparticle Immunoassay (CMIA) technology.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Abbott Laboratories Alinity s Blood Screening Assays - Clinical Evaluation Protocol [ctv.veeva.com]
- 3. fda.gov [fda.gov]
- 4. versiti.org [versiti.org]
- 5. fda.gov [fda.gov]
- 6. giveblood.org [giveblood.org]
- 7. content.veeabb.com [content.veeabb.com]
- 8. scribd.com [scribd.com]
- 9. Development and analytical performance of a new research use only (RUO) GP73 automated immunoassay - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precision matters: Repeatability and reproducibility of total PSA and homocysteine measurements in Alinity i-system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Abbott Alinity s in Research Settings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666368#using-abbott-s-alinity-s-for-blood-and-plasma-screening-in-research-settings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com